molecular formula C7H3ClF3I B1488035 2-Chloro-4-iodo-1-(trifluoromethyl)benzene CAS No. 1206599-46-3

2-Chloro-4-iodo-1-(trifluoromethyl)benzene

Cat. No. B1488035
CAS RN: 1206599-46-3
M. Wt: 306.45 g/mol
InChI Key: OBRXTVDFVJAUAH-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-1-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3ClF3I. It has a molecular weight of 306.45 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is 1S/C7H3ClF3I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H . The InChI key is OBRXTVDFVJAUAH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-4-iodo-1-(trifluoromethyl)benzene has a density of 2.0±0.1 g/cm3, a boiling point of 234.9±40.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.3±3.0 kJ/mol, and the flash point is 95.9±27.3 °C . The compound has a molar refractivity of 49.0±0.3 cm3, and its polarizability is 19.4±0.5 10-24 cm3 .

Safety and Hazards

The compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302 and H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

2-chloro-4-iodo-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRXTVDFVJAUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-iodo-1-(trifluoromethyl)benzene

CAS RN

1206599-46-3
Record name 2-chloro-4-iodo-1-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4-(trifluoromethyl)aniline (450 mg, 2.30 mmol) and toluene 4-sulfonic acid (1.19 g, 6.92 mmol) in CH3CN (10 mL) was added a solution of potassium iodide (955 mg, 5.76 mmol) and sodium nitrite (318 mg, 4.61 mmol) in water (1.8 mL) over 15 min at 10° C., then after 20 min the reaction mixture was poured onto water, neutralized with sat. aq. NaHCO3 solution, treated with 2 M aq. sodium thiosulfate solution (6 mL), and extracted with EtOAc. The organic layer was dried (MgSO4), filtered, and evaporated to afford the title compound (517 mg) as a light brown oil, which was directly used in the next step.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
955 mg
Type
reactant
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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